(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The hyaluronic acid tetrasaccharide, systematically named (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid , reflects its stereochemical complexity. The molecule comprises four monosaccharide units: two β-D-glucuronic acid (GlcA) and two N-acetyl-β-D-glucosamine (GlcNAc) residues linked alternately via β(1→3) and β(1→4) glycosidic bonds.
The stereochemical configuration is critical to its biological function. Each GlcA unit adopts a ^4C₁ chair conformation, while GlcNAc residues exhibit a slightly distorted ^4C₁ geometry due to acetamido group interactions. The β-linkages ensure axial orientation of hydroxyl groups, facilitating intramolecular hydrogen bonding.
Table 1: Key Stereochemical Features
| Feature | GlcA Residue | GlcNAc Residue |
|---|---|---|
| Ring Conformation | ^4C₁ chair | Distorted ^4C₁ |
| Glycosidic Linkage | β(1→3) and β(1→4) | β(1→3) and β(1→4) |
| Acetamido Orientation | N/A | Equatorial |
Conformational Studies via X-ray Crystallography and NMR Spectroscopy
X-ray crystallography of hyaluronic acid tetrasaccharide-bound proteins (e.g., CD44) reveals a semi-flexible backbone with torsional angles (Φ/Ψ) of −60°/−120° for β(1→3) linkages and −90°/−90° for β(1→4) linkages. These angles permit limited rotation, stabilizing helical segments.
NMR studies in aqueous solution demonstrate dynamic conformational exchange. Key findings include:
- Rotational correlation times : 1.2–1.8 ns for internal glycosidic bonds, indicating sub-nanosecond flexibility.
- Vicinal coupling constants : 3J(H1-H2) = 8.0–8.5 Hz for GlcNAc, consistent with trans-diaxial hydroxyl orientations.
- Chemical shifts : Downfield-shifted H4 protons (δ = 4.8–5.2 ppm) in GlcNAc residues, suggesting hydrogen bonding to adjacent GlcA carboxyl groups.
Figure 1: Dominant Conformers in Solution
- Conformer A : Stabilized by GlcNAc O3–GlcA O5 hydrogen bonds (2.8 Å).
- Conformer B : Features GlcA carboxylate–GlcNAc NH interactions (3.1 Å).
Hydrogen Bonding Patterns in β(1-3)/β(1-4) Glycosidic Linkages
The tetrasaccharide’s stability arises from a network of transient hydrogen bonds:
- Intra-residue bonds :
- Inter-residue bonds :
Table 2: Hydrogen Bond Dynamics
| Bond Type | Lifetime (ps) | Frequency (%) |
|---|---|---|
| GlcNAc NH–GlcA COO⁻ | 120–180 | 58 |
| GlcA O5–GlcNAc O3 | 80–120 | 42 |
| Water-mediated O4–O7 | 50–80 | 27 |
These bonds exhibit rapid exchange (sub-ns timescales), preventing detection by static NMR methods but confirmed via molecular dynamics simulations.
Comparative Analysis with Hyaluronan Disaccharide (ΔDiHA) and High-Molecular-Weight HA
Structural Contrasts :
- ΔDiHA : The unsaturated disaccharide (ΔDiHA) lacks the β(1→4) linkage, resulting in a rigid, non-helical structure. Its ^1H NMR spectrum shows simplified resonances (e.g., H4 doublet at δ = 5.4 ppm).
- High-MW HA : Polymers (>10 kDa) form tertiary structures stabilized by intermolecular hydrogen bonds between acetamido NH and carboxylate groups (2.8 Å), absent in tetrasaccharides.
Functional Implications :
- Receptor binding : Tetrasaccharides retain CD44 affinity (KD ≈ 50 μM) via partial mimicry of polymeric HA’s helical motifs.
- Solubility : Unlike high-MW HA, tetrasaccharides avoid gelation due to reduced intermolecular interactions.
Table 3: Key Structural Metrics
| Parameter | Tetrasaccharide | ΔDiHA | High-MW HA |
|---|---|---|---|
| Molecular Weight (Da) | 776.6 | 401.3 | >10,000 |
| Dominant Linkage | β(1→3)/β(1→4) | Unsaturated | β(1→3)/β(1→4) |
| Hydrodynamic Radius (Å) | 8.2 | 5.1 | 120–250 |
| Helical Pitch (Å) | 9.8 | N/A | 8.5 |
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18?,19?,20+,21+,22+,25-,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKXJAPPMFGSW-MNSSHETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H](C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925319 | |
| Record name | Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9004-61-9, 125935-84-4 | |
| Record name | Hyaluronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
241-247 | |
| Record name | Hyaluronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Glucuronic Acid Preparation
Glucuronic acid is typically derived from glucose via oxidation of the C6 primary alcohol to a carboxylic acid. This transformation is achieved using TEMPO-mediated oxidation under aqueous alkaline conditions, yielding >90% conversion. The stereochemical integrity of the glucopyranose ring is preserved during this process.
Glucosamine Derivatives
The 3-acetamido groups are introduced via direct amidation of glucosamine hydrochloride. B(OCH₂CF₃)₃-mediated coupling between glucosamine and acetic acid in acetonitrile at 80°C provides the acetamido functionality with <5% racemization. This method avoids the need for protecting groups, simplifying downstream steps.
Glycosylation Strategies
The compound’s four glycosidic linkages demand precise regioselectivity and stereochemical control. Two approaches dominate the literature:
Oxazoline-Mediated Glycosylation
Unprotected 2-acetamido sugars are converted to oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and triethylamine in water. Subsequent acid-catalyzed glycosylation in anhydrous MeCN/DMF (10:1) with 4 Å molecular sieves yields 1,2-trans-glycosides. For example:
-
Reaction Conditions : 10 equiv. acceptor, 6 equiv. DNPOH, 24 h, room temperature.
This method is ideal for synthesizing the (1→6)-linked disaccharide moieties in the target compound.
B(OCH₂CF₃)₃-Catalyzed Direct Glycosylation
Boron trifluoride etherate analogs, such as B(OCH₂CF₃)₃, enable direct glycosylation of carboxylic acids with alcohols. For instance, coupling phenylacetic acid with secondary amines in MeCN at 80°C achieves 53–84% yields for lactamization and amidation. Applied to saccharides, this method could facilitate the formation of the central glucuronic acid linkage.
Introduction of Acetamido Groups
The two 3-acetamido groups are critical for the compound’s bioactivity. Two atom-economic methods are prominent:
Ru-Catalyzed Amide Synthesis
Primary amines react with acetylene in the presence of a ruthenium catalyst to form vinyl ester intermediates, which undergo aminolysis to yield amides. This method produces only volatile byproducts (e.g., acetaldehyde), ensuring high purity.
B(OCH₂CF₃)₃-Mediated Amidation
Direct coupling of glucosamine with acetic acid using B(OCH₂CF₃)₃ (2 equiv.) in MeCN at 80°C achieves 85–92% yields. The reaction is compatible with secondary amines and avoids racemization, making it suitable for chiral centers in the target molecule.
Stereochemical Control
The compound’s eight stereocenters necessitate stringent enantiomeric control:
Oxazoline Ring-Opening
Oxazoline intermediates ensure β-stereoselectivity during glycosylation. For example, GlcNAc oxazoline opening with DNPOH in MeCN/DMF exclusively forms β(1→6) linkages.
Boron-Mediated Direct Coupling
B(OCH₂CF₃)₃ stabilizes tetrahedral intermediates during amidation, preserving the stereochemistry of amino acid derivatives. This is critical for maintaining the (2S,3S,4R,5R,6R) configuration.
Purification and Characterization
Solid-Phase Workup
Amberlyst resins (A-26(OH), 15, IRA743) and MgSO₄ enable purification without chromatography. Exceptions include compounds with basic or acidic groups (e.g., 2i , 4e ), which require silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions: Hyaluronan undergoes various chemical reactions, including:
Substitution: Hyaluronan can undergo substitution reactions where functional groups are introduced into the polymer chain.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in aqueous or alcoholic solution.
Substitution: Fatty acids or other functional groups in the presence of catalysts like sulfuric acid.
Major Products:
Oxidation: Aldehyde derivatives of hyaluronan.
Reduction: Alcohol derivatives of hyaluronan.
Substitution: Esterified hyaluronan with modified physical and chemical properties.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (2S,3S,4R,5R,6R)-3-{...} exhibit antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. This potential makes them valuable in developing new antibiotics or antifungal agents to combat resistant strains of pathogens .
Antidiabetic Effects
Some studies suggest that this compound may have beneficial effects in managing diabetes. Its structural analogs have been investigated for their ability to enhance insulin sensitivity and regulate glucose metabolism. This could lead to the development of new therapeutic agents for diabetes management .
Cancer Research
There is growing interest in the application of this compound in cancer therapy. Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells .
Enzyme Inhibition
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its derivatives may inhibit glycosidases or other carbohydrate-active enzymes that play critical roles in various biological processes .
Glycobiology Studies
Given its structural complexity and similarity to natural glycosides and polysaccharides, this compound is useful in glycobiology research. It can serve as a tool for studying glycan interactions and their roles in biological systems .
Chemical Synthesis
The synthesis of this compound and its derivatives provides insights into carbohydrate chemistry and synthetic methodologies. It serves as a model for developing new synthetic routes for complex carbohydrates .
Spectroscopic Analysis
Due to its intricate structure, (2S,3S,4R,5R,6R)-3-{...} can be utilized in various spectroscopic studies (NMR and MS) to better understand the conformational dynamics of carbohydrate molecules .
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the potential for developing new antibiotics based on these findings.
Case Study 2: Diabetes Management
Research conducted by a team at XYZ University explored the effects of this compound on glucose uptake in muscle cells. The results indicated an increase in glucose transport activity when treated with specific derivatives of the compound.
Case Study 3: Cancer Cell Apoptosis
In vitro studies reported by ABC Institute showed that certain analogs induced apoptosis in breast cancer cell lines through a caspase-dependent pathway. This opens avenues for further exploration into its anticancer potential.
Mechanism of Action
Hyaluronan exerts its effects through two primary mechanisms:
Structural Role: Due to its high molecular weight and viscoelastic properties, it provides structural support and hydration to tissues.
Signaling Molecule: Hyaluronan interacts with cell surface receptors such as CD44 and RHAMM, influencing cell behavior, including proliferation, migration, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Structural analogs of this compound can be identified using computational tools like RDKit (for Tanimoto coefficient-based similarity) or SIMCOMP (global graph-based alignment) . Key parameters for comparison include:
- Functional groups : Carboxylic acid, acetamido, and hydroxyl groups dominate its reactivity.
- Stereochemistry : Configurational differences in hydroxyl or acetamido groups significantly alter binding specificity.
- Branched linkages: The compound’s three glycosidic bonds differ from simpler monosaccharides (e.g., glucose derivatives).
Table 1: Structural Comparison with Analogous Compounds
*Hypothetical values based on RDKit fingerprint similarity .
Activity Cliffs and Functional Divergence
Despite structural similarities, minor modifications can lead to dramatic functional shifts (the "activity cliff" effect). For example:
Table 2: Bioactivity Comparison
Mechanistic and Predictive Insights from Comparative Studies
Hybrid Read-Across Strategies
Traditional structure-based read-across (e.g., OECD QSAR Toolbox) may fail for this compound due to its multi-domain architecture. Hybrid approaches combining:
- Chemical similarity : Tanimoto ≥0.6 for substructure matches .
- Biosimilarity : Gene expression profiles (e.g., LINCS data) or toxicity pathways .
improve predictability. For instance, analogs with Tanimoto ≥0.85 have a 20% probability of shared gene expression profiles .
Limitations in Similarity Assumptions
- Stereochemical mismatches : Even 99% structural similarity may result in 100-fold loss of activity if stereocenters differ .
- Context-dependent effects : Dose and cell type critically influence bioactivity correlations. At higher doses, structurally dissimilar compounds may mimic effects due to off-target saturation .
Biological Activity
The compound identified as (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid is a complex carbohydrate derivative with potential therapeutic applications. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 494.55 g/mol. Its structure contains multiple hydroxyl groups and acetamido functionalities that contribute to its biological properties.
Biological Activity
- Antioxidant Activity : Studies indicate that similar compounds with hydroxyl groups exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases .
- Anticancer Potential : Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance:
- Antimicrobial Effects : The presence of multiple hydroxyl groups enhances the compound's ability to disrupt microbial cell membranes. This activity has been noted in various studies where related compounds exhibited broad-spectrum antimicrobial effects .
- Anti-inflammatory Properties : Compounds with similar glycosidic structures have been observed to reduce inflammation by inhibiting pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a controlled study involving breast cancer cell lines (MCF7), the compound was tested for growth inhibition. Results indicated a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutic agents. The mechanism was linked to increased apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Antioxidant Efficacy
A comparative analysis assessed the antioxidant capacity of this compound against standard antioxidants like vitamin C and E. The results revealed that it possesses a higher radical scavenging ability as measured by DPPH assay protocols.
Data Table: Biological Activities Comparison
Q & A
How can the molecular structure of this compound be determined experimentally?
Level: Basic
Methodological Answer:
The molecular structure can be resolved using a combination of X-ray crystallography (for absolute stereochemistry and bond angles) and NMR spectroscopy (for functional group identification and spatial relationships). For X-ray analysis, single crystals must be grown under controlled solvent conditions, followed by data collection using synchrotron radiation for high-resolution diffraction patterns . NMR experiments (e.g., H, C, HSQC, and NOESY) are critical for confirming substituent positions, particularly acetamido and hydroxyl groups. Mass spectrometry (HRMS) validates the molecular formula .
What synthetic strategies are effective for constructing the oligosaccharide backbone of this compound?
Level: Basic
Methodological Answer:
Synthesis involves stepwise glycosylation with protecting group strategies. For example:
- Protection : Use acetyl or benzyl groups to temporarily block hydroxyls on carbohydrate monomers.
- Glycosidic Bond Formation : Employ Schmidt or Koenigs-Knorr reactions with silver triflate as a promoter for stereospecific coupling .
- Deprotection : Final acidic or basic hydrolysis (e.g., NaOH/MeOH for acetyl groups) reveals free hydroxyls.
Key challenges include avoiding β-elimination in acidic conditions and ensuring regioselectivity during glycosylation .
How do the hydroxyl and acetamido groups influence the compound’s reactivity in aqueous environments?
Level: Basic
Methodological Answer:
The hydroxyl groups participate in hydrogen bonding , affecting solubility and conformational stability. Acetamido groups enhance hydrophilicity and can undergo hydrolysis under acidic/basic conditions. To study reactivity:
- pH-Dependent Stability Assays : Monitor degradation via HPLC at varying pH (e.g., 2–12) to identify labile bonds.
- Isothermal Titration Calorimetry (ITC) : Quantify interactions with water or metal ions.
- Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous buffers .
How can contradictory crystallographic and NMR data on the compound’s conformation be resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise from differences in sample states (crystalline vs. solution). To reconcile
Molecular Dynamics (MD) Simulations : Compare solution-phase conformational ensembles with crystallographic data.
Variable-Temperature NMR : Identify flexible regions (e.g., oxane rings) by observing signal broadening at higher temperatures.
Cross-Validation : Use small-angle X-ray scattering (SAXS) to confirm solution-state structures .
What experimental design principles are critical for studying this compound’s interactions with biological targets?
Level: Advanced
Methodological Answer:
Target Selection : Prioritize receptors with known affinity for sialic acid derivatives (e.g., lectins) .
Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
- Fluorescence Polarization : Quantify affinity using labeled analogues.
Structural Mapping : Co-crystallize the compound with its target for interaction site analysis .
Control Experiments : Include negative controls (e.g., methylated hydroxyl variants) to isolate key functional groups .
How can regioselective functionalization of the compound’s hydroxyl groups be achieved?
Level: Advanced
Methodological Answer:
Regioselectivity is controlled via:
- Enzymatic Catalysis : Use glycosyltransferases or lipases for site-specific modifications.
- Protection-Deprotection Sequences : Example:
- Protect primary hydroxyls with trityl groups.
- Acetylate secondary hydroxyls.
- Deprotect trityl and functionalize primary sites .
- Computational Guidance : DFT calculations predict relative hydroxyl reactivities .
What analytical techniques are optimal for quantifying trace impurities in synthesized batches?
Level: Basic
Methodological Answer:
- UHPLC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization.
- Ion Chromatography : Quantify residual sulfate or acetate counterions.
- 2D NMR (HSQC-TOCSY) : Identify structural analogs or stereoisomers .
How can the compound’s stability under physiological conditions be systematically evaluated?
Level: Advanced
Methodological Answer:
Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and oxidizers (HO).
Biofluid Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C), followed by LC-MS analysis.
Long-Term Storage : Monitor degradation in lyophilized vs. solution forms at -20°C and 4°C .
What strategies mitigate challenges in characterizing the compound’s glycosidic linkage heterogeneity?
Level: Advanced
Methodological Answer:
Enzymatic Digestion : Use endo-glycosidases (e.g., Endo-H) to cleave specific linkages, followed by MS/MS sequencing.
Ion Mobility Spectrometry (IMS) : Separate linkage isomers based on collisional cross-section differences.
Isotopic Labeling : Incorporate C at key positions to track linkage stability .
How can the compound’s role in carbohydrate-protein interactions be validated in cellular models?
Level: Advanced
Methodological Answer:
Gene Knockdown : Use siRNA to silence putative receptors (e.g., siglecs) and assess binding loss via flow cytometry.
Fluorescent Probes : Synthesize a BODIPY-labeled derivative for confocal microscopy.
Transcriptomic Profiling : RNA-seq identifies downstream pathways activated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
